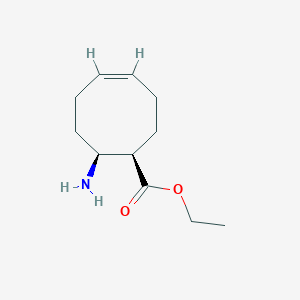
ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate is a chemical compound with a unique structure that includes a cyclooctene ring with an amino group and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the use of a cyclooctene derivative, which undergoes a series of reactions including amination and esterification to yield the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce the compound in significant quantities. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol, and the double bond in the cyclooctene ring can be hydrogenated.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols. Substitution reactions can lead to a variety of substituted cyclooctene derivatives.
Aplicaciones Científicas De Investigación
Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The cyclooctene ring provides a rigid framework that can interact with specific enzymes or receptors, influencing their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate can be compared with other similar compounds, such as:
(1R,4Z,8S)-9-oxabicyclo[6.1.0]non-4-ene: This compound has a similar cyclooctene ring but includes an oxygen atom, which can alter its reactivity and interactions.
(1R,4Z,8S)-9-[(4-methylbenzene)sulfonyl]-9-azabicyclo[6.1.0]non-4-ene:
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which provide distinct reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C11H19NO2 |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-11(13)9-7-5-3-4-6-8-10(9)12/h3-4,9-10H,2,5-8,12H2,1H3/b4-3-/t9-,10+/m1/s1 |
Clave InChI |
DYCVBOFQDYDVAJ-QKMQQOOLSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CC/C=C\CC[C@@H]1N |
SMILES canónico |
CCOC(=O)C1CCC=CCCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B15307735.png)
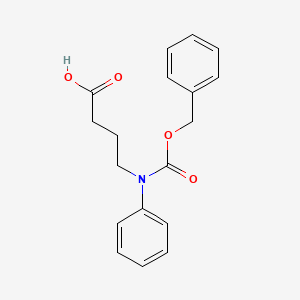
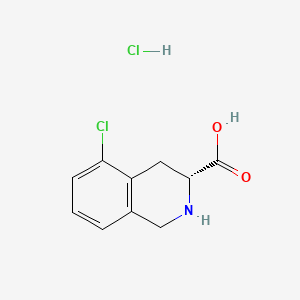
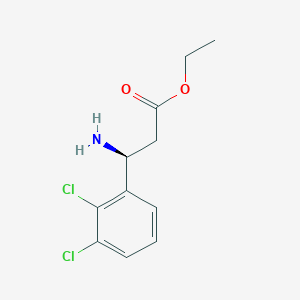
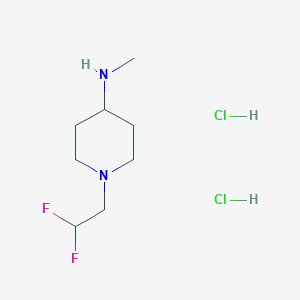
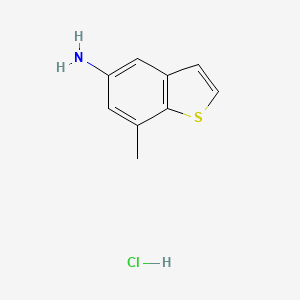
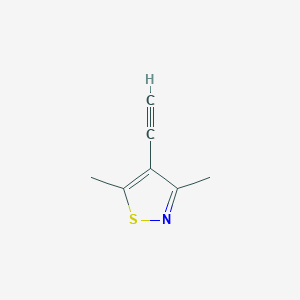
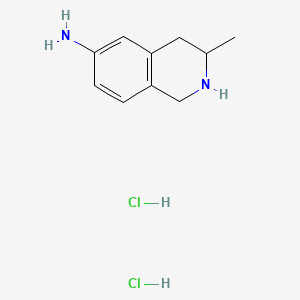
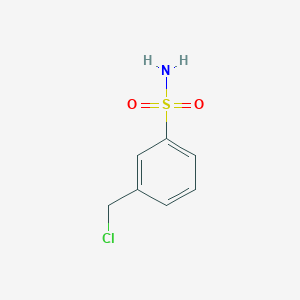
![4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylicacid](/img/structure/B15307783.png)
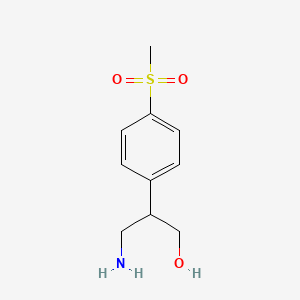
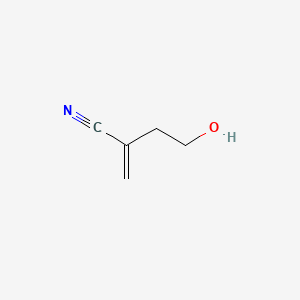
![rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B15307796.png)

